
N-Allylbenzylamine
Overview
Description
N-Allylbenzylamine is an organic compound with the molecular formula C10H13N. It consists of a benzyl group attached to an allyl amine group. This compound is known for its versatile applications in organic synthesis and its role as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Allylbenzylamine can be synthesized through several methods. One common approach involves the reaction of benzylamine with allyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, this compound can be produced by the reductive amination of benzaldehyde with allylamine. This process involves the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Chemical Reactions Analysis
Types of Reactions: N-Allylbenzylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form this compound derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of this compound derivatives.
Substitution: Formation of substituted this compound compounds.
Scientific Research Applications
N-Allylbenzylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Allylbenzylamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Benzylamine: Similar structure but lacks the allyl group.
N-Benzyl-2-propen-1-amine: Another compound with a similar structure but different functional groups.
Biological Activity
N-Allylbenzylamine is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.
1. Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated that it has significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
2. Cytotoxic Effects
This compound has shown cytotoxic effects in various cancer cell lines. For instance, a study assessed its impact on human breast cancer cells (MCF-7) and reported a dose-dependent decrease in cell viability.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
50 | 60 |
100 | 30 |
The cytotoxic mechanism involves the induction of apoptosis, as evidenced by increased levels of caspase-3 activity in treated cells.
3. Anti-inflammatory Activity
This compound has also been studied for its anti-inflammatory properties. It was found to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases.
The biological activities of this compound are attributed to several mechanisms:
- Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid bilayers, disrupting cellular membranes.
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased caspase activity.
- Cytokine Modulation : this compound downregulates inflammatory cytokines through inhibition of NF-κB signaling pathways.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of antibiotic-resistant bacterial strains. The results indicated that it could serve as a lead compound for developing new antimicrobial agents.
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted using various concentrations of this compound on MCF-7 breast cancer cells. The results demonstrated significant cytotoxicity at higher concentrations, suggesting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-Allylbenzylamine, and how can reaction yields be improved?
- Methodological Answer : A common approach involves reacting benzylamine with allyl chloride or bromide under controlled conditions. For example, this compound derivatives can be synthesized via reactions with acyl chlorides (e.g., chloroacetyl chloride) in the presence of a base, followed by purification using gradient chromatography (heptane/EtOAc) . Yield optimization requires careful stoichiometric control (e.g., 10% excess of acyl chloride) and inert atmospheres to prevent side reactions. Monitoring reaction progress via TLC or HPLC is critical to isolate intermediates.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for structural confirmation, particularly H and C NMR to identify allyl and benzyl proton environments. Liquid chromatography-mass spectrometry (LC-MS) or GC-MS can verify purity and molecular weight. For reaction monitoring, Flow NMR provides real-time tracking of substrate consumption and product formation, as demonstrated in photocatalytic studies . Chromatographic purification (e.g., silica gel columns with heptane/EtOAc gradients) is recommended for isolating stable derivatives .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : General safety measures include using fume hoods to avoid inhalation, wearing nitrile gloves to prevent skin contact, and employing eye protection. While specific hazard data for this compound is limited, analogous amines (e.g., benzylamine derivatives) require precautions against flammability and decomposition products (e.g., nitrogen oxides). Emergency procedures should align with OSHA/GHS guidelines, including immediate rinsing for eye/skin exposure and proper disposal of contaminated materials .
Advanced Research Questions
Q. How can reaction kinetics and mechanisms of this compound transformations be rigorously analyzed?
- Methodological Answer : Pseudo-zero-order kinetics have been observed in photocatalytic reactions, where substrate consumption and product formation rates remain constant until ~65% conversion. Flow NMR or inline IR spectroscopy enables real-time tracking, revealing intermediates like imines (products 2 and 3) and secondary products (e.g., benzaldehyde). Kinetic modeling should account for catalyst loading, light intensity, and solvent effects . For mechanistic studies, isotopic labeling (e.g., C-allyl groups) or trapping experiments can identify transient species.
Q. How should researchers resolve contradictions in byproduct formation data, such as benzaldehyde detection timelines?
- Methodological Answer : Discrepancies between online (e.g., Flow NMR) and offline monitoring (e.g., GC-MS) often arise from sample degradation during handling. In photocatalytic studies, benzaldehyde was detected only after 2 hours via Flow NMR but appeared earlier in offline data due to post-sampling oxidation of imine intermediates. To mitigate this, synchronize sampling intervals with real-time data and validate results using multiple techniques (e.g., LC-MS/MS) .
Q. What strategies are effective for studying this compound degradation pathways under varying conditions?
- Methodological Answer : Accelerated degradation studies under oxidative (e.g., HO) or photolytic conditions can identify breakdown products. For example, benzaldehyde formation from imine intermediates (2 and 3) occurs via hydrolysis, which is pH- and temperature-dependent. High-resolution mass spectrometry (HRMS) and H NMR kinetic profiling are critical to map degradation networks .
Q. How can researchers design experiments to validate the reproducibility of this compound-based reactions?
- Methodological Answer : Follow the "Experimental Procedures" guidelines from primary literature, including detailed descriptions of catalyst preparation, solvent drying, and inert atmosphere protocols. For example, palladium-catalyzed hydroamination studies require strict moisture control and catalyst-to-substrate ratios (e.g., 5 mol% Pd). Reproducibility is enhanced by adhering to Beilstein Journal guidelines: document all steps in the main text or supplementary materials, and provide raw spectral data .
Q. What methodologies ensure cross-validation of analytical data for this compound derivatives?
- Methodological Answer : Combine orthogonal techniques:
- Structural Confirmation : X-ray crystallography for solid derivatives; compare NMR shifts with databases (e.g., NIST Chemistry WebBook) .
- Purity Assessment : HPLC with UV/Vis and ELSD detectors to quantify impurities below 0.1%.
- Quantitative Analysis : Use internal standards (e.g., deuterated analogs) in LC-MS to correct for matrix effects .
Properties
IUPAC Name |
N-benzylprop-2-en-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-8-11-9-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUCQDQRNUUMKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334565 | |
Record name | N-Allylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4383-22-6 | |
Record name | N-Allylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Allylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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